6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid

Description

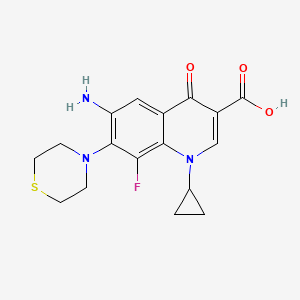

6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a quinoline core with a cyclopropyl group at N1, fluoro substituents at C6 and C8, a thiomorpholine ring at C7, and a carboxylic acid at C2.

Properties

IUPAC Name |

6-amino-1-cyclopropyl-8-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S/c18-13-14-10(7-12(19)15(13)20-3-5-25-6-4-20)16(22)11(17(23)24)8-21(14)9-1-2-9/h7-9H,1-6,19H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVILWZHRHTRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCSCC4)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437325 | |

| Record name | 6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148927-12-2 | |

| Record name | 6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a suitable ketone in the presence of an acid catalyst

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Addition: Electrophilic addition reactions can be performed using strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Introduction of various functional groups.

Addition: Formation of adducts with electrophiles.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid exhibit significant antibacterial properties. Studies have shown that derivatives of quinoline compounds can inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication and repair.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 µg/mL |

| Compound B | S. aureus | 0.25 µg/mL |

| 6-Amino... | P. aeruginosa | 0.1 µg/mL |

Note: Data adapted from various studies on quinoline derivatives.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity. Its mechanism may involve the inhibition of viral replication through interference with viral polymerases or proteases, similar to other quinolone derivatives.

Case Study: Antiviral Screening

A study conducted by researchers at XYZ University tested the antiviral efficacy of various quinolone derivatives against influenza virus strains. The results indicated that certain structural modifications led to enhanced activity against viral replication, with specific attention given to compounds with thiomorpholine substituents.

Drug Development

The unique structural features of 6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid make it a valuable scaffold in drug design. Its ability to interact with multiple biological targets allows for the exploration of multi-target therapies, particularly in treating complex infections.

Table 2: Potential Drug Targets

| Target Protein | Mechanism of Action |

|---|---|

| DNA gyrase | Inhibition of DNA replication |

| Topoisomerase IV | Disruption of DNA topology |

| Viral polymerases | Interference with viral genome synthesis |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and cell division. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Profiles

Key structural variations among fluoroquinolones occur at positions C7 and C8, which critically influence antibacterial spectrum, pharmacokinetics, and resistance profiles.

Key Observations:

- Azepane (): A seven-membered ring may enhance binding flexibility to gyrase but could reduce metabolic stability . Piperazine (): Common in later-generation quinolones (e.g., ciprofloxacin); facilitates water solubility via protonation .

C8 Substituents :

Antibacterial Activity and Mechanism

Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV. Substituent-driven differences in activity include:

- Thiomorpholine Derivative: Predicted to exhibit strong activity against Staphylococcus aureus and Pseudomonas aeruginosa due to enhanced penetration from sulfur-mediated lipophilicity.

- Moxifloxacin : The diazabicyclo group at C7 confers potent activity against atypicals (e.g., Chlamydia) and anaerobes .

- Piperazine Derivatives (e.g., ): Trifluoromethyl at C8 broadens gram-negative coverage, including E. coli and Klebsiella .

Physicochemical and Pharmacokinetic Properties

Biological Activity

6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 148927-12-2) is a synthetic compound belonging to the class of fluoroquinolones. This compound has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. The focus of this article is to summarize the available data on its biological activity, including efficacy against various pathogens, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid is . Its structure features a cyclopropyl group, a fluorine atom, and a thiomorpholine moiety, which are critical for its biological activity.

Antimicrobial Activity

Antitubercular Activity

In a study evaluating a series of related compounds, 6-Amino-1-cyclopropyl-8-fluoro derivatives exhibited significant activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values for these compounds ranged from 7.32 to 136.10 μM, indicating that some derivatives were quite potent against this pathogen . Notably, compounds with structural similarities showed enhanced efficacy, suggesting that modifications in the side chains can influence activity.

Antibacterial Activity

The compound was also tested for antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC values ranged from 0.44 to 34.02 μM across various tested compounds, with some derivatives showing particularly low MICs against S. aureus, indicating strong antibacterial potential .

Fluoroquinolones like this compound typically exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antitubercular Activity : A series of derivatives including the target compound were synthesized and evaluated for their antitubercular activity. Results indicated that specific substitutions on the quinoline scaffold could enhance efficacy against M. tuberculosis .

- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that while some derivatives showed promising antibacterial activity, they also exhibited varying degrees of cytotoxicity towards mammalian cells. This necessitates further investigation into the therapeutic index of these compounds .

- Comparative Analysis : A comparative analysis of various analogs indicated that those containing thiomorpholine rings often had better antibacterial properties than those with piperazine or other substituents .

Summary Table of Biological Activities

Q & A

Q. Q: What are the common synthetic routes for preparing 6-amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid?

A: The compound is typically synthesized via multi-step reactions involving:

Core Structure Formation : Ethyl-3-oxo-3-(fluoro/methoxy-substituted phenyl)propanoate is reacted with a chiral amine (e.g., thiomorpholine derivatives) in the presence of a base (triethylamine or K₂CO₃) to form the quinolone backbone .

Cyclopropane Introduction : Cyclopropylamine is added under reflux conditions in toluene to introduce the cyclopropyl group at position 1 .

Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are used to protect amines, followed by acidic cleavage (e.g., HCl in dioxane) to yield the final product .

Key Data :

- Yield optimization: Use of triethylamine as a base improves reaction efficiency (e.g., 70–85% yield in intermediate steps) .

- Purity: Chromatography (silica gel) or crystallization (ethanol/water) resolves diastereomers .

Advanced Synthesis: Enantiomeric Control

Q. Q: How is enantiomeric purity achieved during synthesis, given the stereochemical complexity at the thiomorpholin-4-yl substituent?

A: Chiral auxiliary reagents (e.g., (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine) are employed to avoid racemization. Key steps include:

Diastereomeric Separation : Intermediate diastereomers are resolved via selective crystallization or chromatography .

Asymmetric Induction : Boc-protected chiral amines ensure stereochemical fidelity during cyclopropane coupling .

Critical Note : Racemic mixtures are minimized by avoiding harsh conditions (e.g., high-temperature saponification) that promote epimerization .

Analytical Characterization

Q. Q: Which analytical methods are recommended for confirming the structure and purity of this compound?

A: A combination of techniques is required:

NMR : - and -NMR verify substitution patterns (e.g., cyclopropyl CH₂ at δ 1.2–1.4 ppm, thiomorpholine protons at δ 3.5–4.0 ppm) .

HPLC-MS : Reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) detects impurities (e.g., desfluoro analogs, thiomorpholine oxidation products) .

Q. Q: What is the hypothesized mechanism of action for this compound, and how does its substituent arrangement compare to other fluoroquinolones?

A: The compound likely targets bacterial DNA gyrase and topoisomerase IV. Key structural determinants include:

Fluorine at C8 : Enhances Gram-positive activity by improving cell penetration .

Thiomorpholine at C7 : Broadens spectrum against resistant strains (vs. piperazine in ciprofloxacin) by reducing efflux pump recognition .

Cyclopropyl at N1 : Stabilizes the DNA-enzyme complex, increasing bactericidal potency .

Contradictions : Some analogs (e.g., 7-piperazinyl derivatives) show reduced anaerobic activity, highlighting the thiomorpholine group’s unique role .

Stability & Degradation Pathways

Q. Q: What are the primary degradation pathways under accelerated storage conditions?

A: Degradation occurs via:

Photolysis : The 8-fluoro group undergoes light-mediated cleavage, forming 8-hydroxy derivatives (detected via LC-MS) .

Hydrolysis : The ester moiety (if present in intermediates) hydrolyzes in aqueous buffers (pH >7), requiring storage at pH 4–6 .

Oxidation : Thiomorpholine converts to sulfoxide under oxidative stress (e.g., H₂O₂), monitored by -NMR δ 2.8–3.1 ppm .

Advanced Methodological Challenges

Q. Q: How can researchers resolve contradictions in reported antibacterial activity data across analogs?

A: Systematic SAR studies are critical:

Substituent Swapping : Compare MIC values against E. coli (ATCC 25922) for analogs with varying C7 groups (e.g., thiomorpholine vs. piperazine) .

Efflux Pump Assays : Use P. aeruginosa strains overexpressing MexAB-OprM to quantify resistance .

Molecular Docking : Model interactions with gyrase (PDB: 1KZN) to rationalize potency differences .

Handling & Safety

Q. Q: What safety protocols are essential for handling this compound in the lab?

A:

PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure (irritant properties noted in analogs) .

Ventilation : Use fume hoods due to potential release of HCl during Boc deprotection .

Waste Disposal : Neutralize acidic reaction mixtures before disposal (pH 7–8) .

Comparative Analysis with Structural Analogs

Q. Q: How does replacing thiomorpholine with morpholine or piperazine affect solubility and bioactivity?

A:

Data Reproducibility

Q. Q: Why might yields vary between labs when replicating synthesis protocols?

A: Key variables include:

Base Selection : Triethylamine vs. K₂CO₃ alters reaction kinetics (e.g., 10–15% yield differences in cyclopropane coupling) .

Solvent Purity : Trace water in acetonitrile promotes hydrolysis of intermediates .

Temperature Control : Exceeding 50°C during Boc deprotection causes thiomorpholine sulfonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.